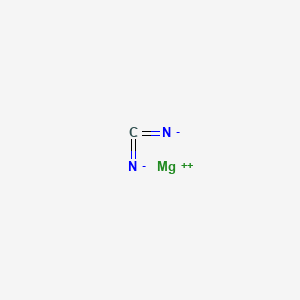
Magnesium cyanamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium cyanamidate is an inorganic compound with the chemical formula CMgN₂ It is a derivative of cyanamide and contains magnesium as the central metal ion
準備方法
Synthetic Routes and Reaction Conditions: Magnesium cyanamidate can be synthesized through several methods. One common approach involves the reaction of magnesium chloride with sodium cyanamide under controlled conditions. The reaction typically occurs in an aqueous medium and requires precise temperature and pH control to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: Magnesium cyanamidate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and nitrogen gas.
Reduction: Reduction reactions may yield magnesium metal and cyanamide.
Substitution: Substitution reactions with other metal ions can produce different metal cyanamidates.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound include magnesium oxide, nitrogen gas, and substituted metal cyanamidates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Magnesium cyanamidate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic and inorganic compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: Research has explored its potential as a bioactive compound with applications in drug development and biochemical studies.
Medicine: this compound’s properties are being investigated for potential therapeutic uses, including as an antimicrobial agent.
Industry: It is used in the production of fertilizers, as a stabilizer in certain chemical processes, and in the synthesis of specialty chemicals.
作用機序
The mechanism of action of magnesium cyanamidate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Magnesium cyanamidate can be compared with other similar compounds, such as calcium cyanamide and sodium cyanamide. While all these compounds contain the cyanamide moiety, this compound is unique due to the presence of magnesium, which imparts distinct chemical and physical properties. For example:
Calcium Cyanamide: Used primarily as a fertilizer and in the production of cyanamide.
Sodium Cyanamide: Known for its use in organic synthesis and as a reagent in various chemical reactions.
特性
CAS番号 |
26841-87-2 |
|---|---|
分子式 |
CMgN2 |
分子量 |
64.33 g/mol |
IUPAC名 |
magnesium;azanidylidenemethylideneazanide |
InChI |
InChI=1S/CN2.Mg/c2-1-3;/q-2;+2 |
InChIキー |
GOKQBRXJUKTYSC-UHFFFAOYSA-N |
正規SMILES |
C(=[N-])=[N-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



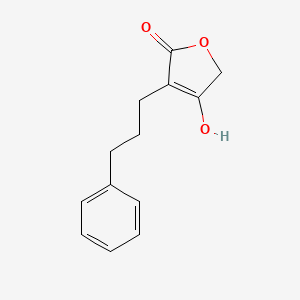
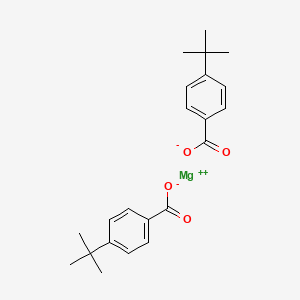
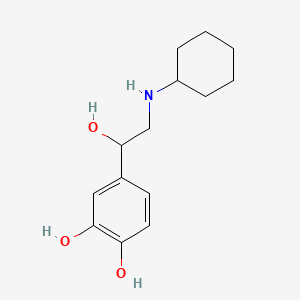
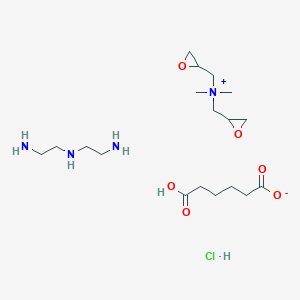
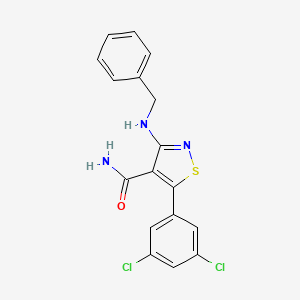
![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)
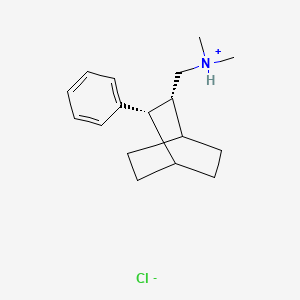

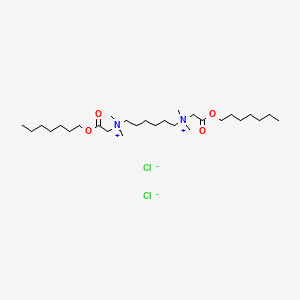
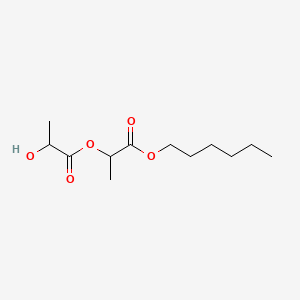
![Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B15345098.png)
![6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15345110.png)
